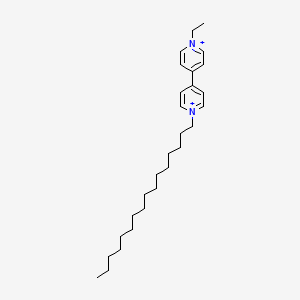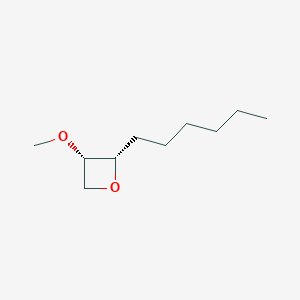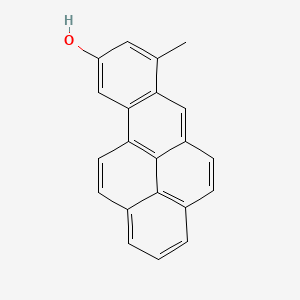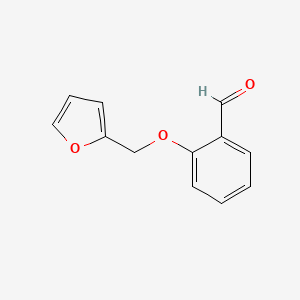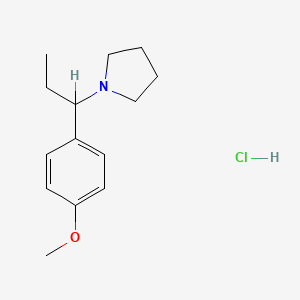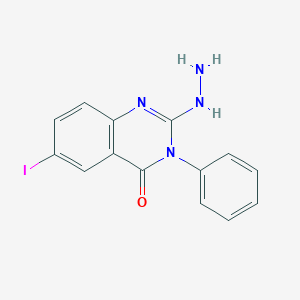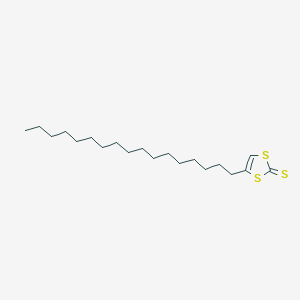
2-(Propan-2-yl)oxane-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)oxane-4-carbonyl chloride is an organic compound with the molecular formula C9H15ClO2 It is a derivative of oxane, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)oxane-4-carbonyl chloride typically involves the chlorination of 2-(Propan-2-yl)oxane-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)oxane-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(Propan-2-yl)oxane-4-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-(Propan-2-yl)oxane-4-carboxylic acid: Formed through hydrolysis.
2-(Propan-2-yl)oxane-4-methanol: Formed through reduction.
Scientific Research Applications
2-(Propan-2-yl)oxane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of biologically active molecules.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The reactivity of 2-(Propan-2-yl)oxane-4-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of chloride ion.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)oxane-4-carboxylic acid: The parent compound from which 2-(Propan-2-yl)oxane-4-carbonyl chloride is derived.
2-(Propan-2-yl)oxane-4-carbonitrile: Another derivative with a nitrile group instead of a carbonyl chloride group.
Uniqueness
This compound is unique due to its high reactivity and versatility in organic synthesis. Its ability to form a wide range of derivatives makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
77554-92-8 |
|---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2-propan-2-yloxane-4-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO2/c1-6(2)8-5-7(9(10)11)3-4-12-8/h6-8H,3-5H2,1-2H3 |
InChI Key |
OWXWEIHNHFNWPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCO1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
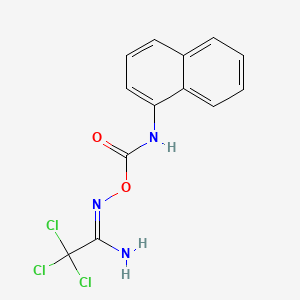

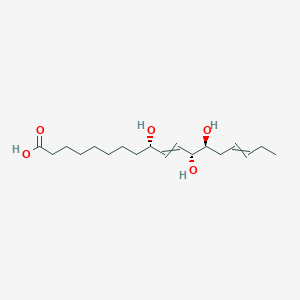
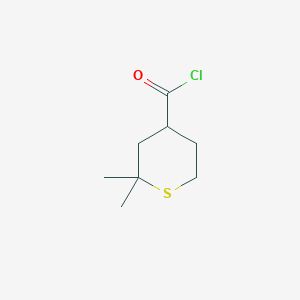
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)
